6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid
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Overview
Description
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O3S It is characterized by a pyrimidine ring substituted with methoxy and methylsulfanyl groups at positions 6 and 2, respectively, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrimidine precursors with methoxy and methylsulfanyl substituents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic interactions with positively charged residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-pyrimidine-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6 instead of a carboxylic acid and methoxy group.
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: Contains chloro substituents at positions 4 and 6, and a carboxylic acid group at position 5.
Uniqueness
6-Methoxy-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
15584-03-9 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) |
InChI Key |
GYVNDEWERGAJHW-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)C(=O)O)SC |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)O)SC |
15584-03-9 | |
Synonyms |
6-methoxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid |
Origin of Product |
United States |
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